
Beta-Amyloid (11-25)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Amyloid (11-25) is a useful research compound. Molecular weight is 1755.0. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (11-25) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (11-25) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Aggregation
Aβ(11-25) is a fragment of the amyloid precursor protein (APP) that has been shown to form amyloid fibrils, which are characteristic of AD pathology. The aggregation of Aβ peptides into fibrils is a key feature in the development of amyloid plaques in the brains of AD patients. Research indicates that Aβ(11-25) can adopt various conformations, influencing its aggregation propensity and neurotoxicity.
Table 1: Characteristics of Aβ(11-25)
Property | Description |
---|---|
Length | 15 amino acids |
Aggregation Tendency | High; forms fibrils and oligomers |
Neurotoxicity | Associated with synaptic dysfunction and neuronal death |
Binding Sites | Interacts with receptors such as PirB |
Mechanisms of Neurotoxicity
Studies have demonstrated that Aβ(11-25) contributes to neurotoxicity through several mechanisms:
- Synaptic Disruption : Aβ(11-25) binds to neuronal receptors like PirB, leading to increased activity of cofilin, a protein that disassembles actin filaments crucial for maintaining synaptic integrity. This mechanism results in synaptic loss, a hallmark of AD pathology .
- Oxidative Stress : Aβ peptides can induce mitochondrial dysfunction, leading to increased production of reactive oxygen species (ROS). This oxidative stress contributes to neuronal apoptosis and cognitive decline .
Diagnostic Applications
Aβ(11-25) has potential applications in diagnostic imaging for Alzheimer's disease. Radiolabeled compounds targeting Aβ aggregates, such as Pittsburgh Compound B (PiB), have been used in positron emission tomography (PET) scans to visualize amyloid deposition in the brain. The use of these imaging agents can help identify individuals at risk for AD before clinical symptoms manifest .
Table 2: Imaging Agents for Aβ Detection
Agent | Mechanism | Application |
---|---|---|
Pittsburgh Compound B | Binds to fibrillar Aβ | PET imaging for AD diagnosis |
Amyvid | Binds to Aβ plaques | Early detection of amyloid |
Neuraceq | Targets insoluble Aβ | Monitoring disease progression |
Therapeutic Potential
Research into the therapeutic applications of Aβ(11-25) is ongoing, with several promising avenues:
- Inhibition of Aggregation : Compounds that prevent the aggregation of Aβ(11-25) into toxic oligomers or fibrils are being explored as potential treatments for AD. These inhibitors could mitigate synaptic damage and preserve cognitive function .
- Neuroprotective Strategies : Interestingly, low concentrations of Aβ have been observed to exhibit neuroprotective effects under certain conditions, suggesting that modulating its levels could be beneficial . This duality presents a challenge for therapeutic development.
Case Studies and Research Findings
Numerous studies have explored the implications of Aβ(11-25) in both animal models and human subjects:
- Transgenic Mouse Models : Research utilizing transgenic mice expressing human APP has shown that manipulation of Aβ levels can significantly affect plaque formation and cognitive outcomes .
- Clinical Observations : In human studies, elevated levels of soluble Aβ oligomers have been correlated with cognitive decline, supporting the hypothesis that early intervention targeting these forms may alter disease trajectory .
Eigenschaften
Molekulargewicht |
1755.0 |
---|---|
Sequenz |
EVHHQKLVFFAEDVG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.